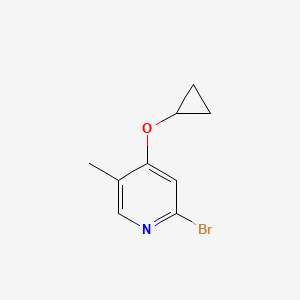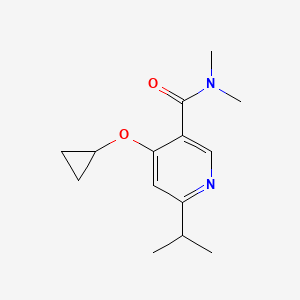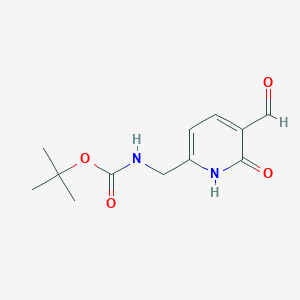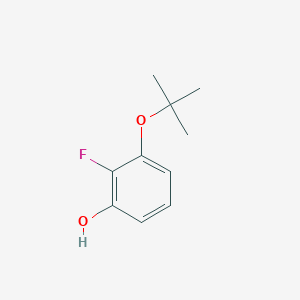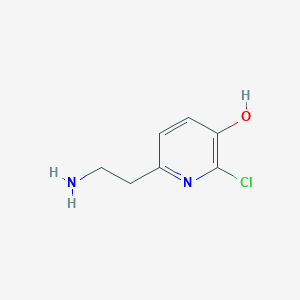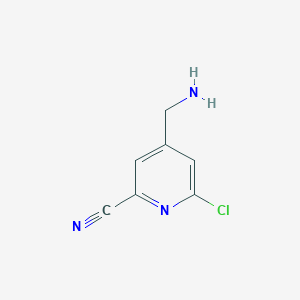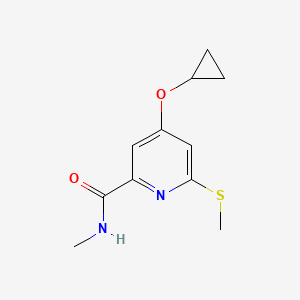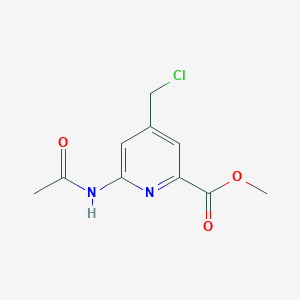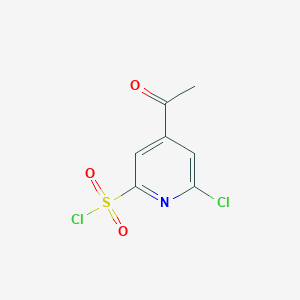
4-Acetyl-6-chloropyridine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-6-chloropyridine-2-sulfonyl chloride: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetyl group at the 4-position, a chlorine atom at the 6-position, and a sulfonyl chloride group at the 2-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-6-chloropyridine-2-sulfonyl chloride typically involves the chlorination of a pyridine derivative followed by sulfonylation. One common method includes the reaction of 4-acetyl-6-chloropyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction parameters and to enhance safety. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Acetyl-6-chloropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The acetyl and chlorine substituents on the pyridine ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Acetyl-6-chloropyridine-2-sulfonyl chloride is used as a building block in the synthesis of more complex organic molecules. Its reactivity towards nucleophiles makes it a valuable intermediate in the preparation of sulfonamide-based compounds .
Biology and Medicine: In medicinal chemistry, this compound is utilized in the synthesis of potential drug candidates. Sulfonamide derivatives are known for their antibacterial and anti-inflammatory properties, making this compound relevant in the development of new pharmaceuticals .
Industry: In the agrochemical industry, this compound is employed in the synthesis of herbicides and pesticides. Its ability to form stable sulfonamide bonds is exploited in the design of active ingredients for crop protection .
Wirkmechanismus
The mechanism of action of 4-acetyl-6-chloropyridine-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophilic center, readily reacting with nucleophiles to form sulfonamide bonds. This reactivity is crucial in its applications in organic synthesis and pharmaceutical development .
Vergleich Mit ähnlichen Verbindungen
4-Acetyl-2-chloropyridine: Similar in structure but lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
4-Chloropyridine-3-sulfonyl chloride: Another sulfonyl chloride derivative but with different substitution patterns on the pyridine ring.
Uniqueness: 4-Acetyl-6-chloropyridine-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and make it a versatile intermediate in organic synthesis. The presence of both an acetyl group and a sulfonyl chloride group allows for diverse chemical transformations, distinguishing it from other pyridine derivatives .
Eigenschaften
Molekularformel |
C7H5Cl2NO3S |
|---|---|
Molekulargewicht |
254.09 g/mol |
IUPAC-Name |
4-acetyl-6-chloropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO3S/c1-4(11)5-2-6(8)10-7(3-5)14(9,12)13/h2-3H,1H3 |
InChI-Schlüssel |
WWPYCCQYAZDQRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=NC(=C1)Cl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



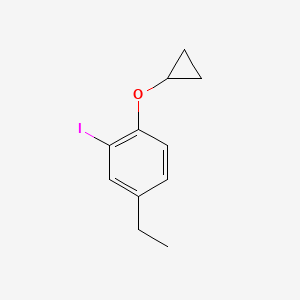
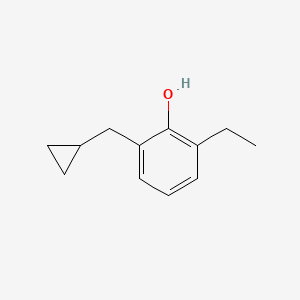
![[1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid](/img/structure/B14845084.png)
